molecular formula C25H39N3O2 B019231 7-Octylindolactam V CAS No. 109346-66-9

7-Octylindolactam V

Cat. No.: B019231
CAS No.: 109346-66-9
M. Wt: 413.6 g/mol
InChI Key: SUQYTYOVPXAUGB-RDPSFJRHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Octylindolactam V involves several steps, including the formation of the indole ring and the attachment of the octyl side chain. One common method involves the palladium-catalyzed coupling reaction from 7-bromo-indolactam V . The reaction conditions typically include the use of palladium catalysts, base, and appropriate solvents under controlled temperature and pressure.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods but on a larger scale. This involves optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Octylindolactam V undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The indole ring allows for various substitution reactions, particularly at the nitrogen and carbon positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens and alkylating agents are commonly used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the indole ring.

Scientific Research Applications

Chemistry: In chemistry, 7-Octylindolactam V is used as a research tool to study the activation and regulation of protein kinase C. It helps in understanding the structure-activity relationship of PKC activators .

Biology: In biological research, the compound is used to investigate cellular signaling pathways involving PKC. It helps in elucidating the role of PKC in various cellular processes, including cell growth and apoptosis .

Medicine: In medical research, this compound is studied for its potential therapeutic applications, particularly in cancer research. Its ability to activate PKC makes it a valuable tool for studying tumor promotion and progression .

Industry: While its industrial applications are limited, the compound’s role in research makes it valuable for developing new drugs and therapeutic strategies.

Mechanism of Action

7-Octylindolactam V exerts its effects primarily through the activation of protein kinase C (PKC). The compound binds to the regulatory domain of PKC, leading to its activation. Activated PKC then phosphorylates various downstream targets, triggering a cascade of cellular events. This activation plays a crucial role in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

    Indolactam V: A weaker tumor promoter compared to 7-Octylindolactam V.

    Teleocidin B: Another potent PKC activator with similar biological activities.

    Aplysiatoxin: A marine toxin that also activates PKC but has a different structure.

Uniqueness: this compound is unique due to its high potency as a PKC activator and its synthetic origin. Unlike natural compounds like teleocidin B and aplysiatoxin, it is specifically designed to study PKC activation and its downstream effects .

Properties

IUPAC Name

(10S,13S)-13-(hydroxymethyl)-9-methyl-5-octyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O2/c1-5-6-7-8-9-10-11-18-12-13-21-22-19(15-26-23(18)22)14-20(16-29)27-25(30)24(17(2)3)28(21)4/h12-13,15,17,20,24,26,29H,5-11,14,16H2,1-4H3,(H,27,30)/t20-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQYTYOVPXAUGB-RDPSFJRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C2C3=C(C=C1)N(C(C(=O)NC(CC3=CN2)CO)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC1=C2C3=C(C=C1)N([C@H](C(=O)N[C@@H](CC3=CN2)CO)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60911123
Record name 5-(Hydroxymethyl)-1-methyl-9-octyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109346-66-9
Record name 7-Octylindolactam V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109346669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Hydroxymethyl)-1-methyl-9-octyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Octylindolactam V
Reactant of Route 2
7-Octylindolactam V
Reactant of Route 3
7-Octylindolactam V
Reactant of Route 4
7-Octylindolactam V
Reactant of Route 5
7-Octylindolactam V
Reactant of Route 6
7-Octylindolactam V

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.